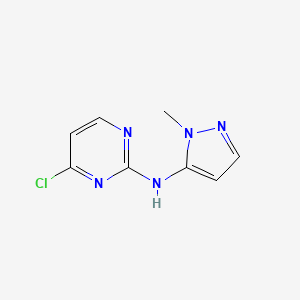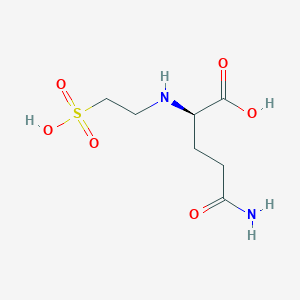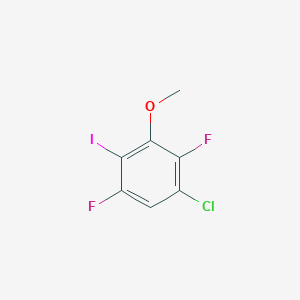
1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene is an aromatic compound with a complex structure, characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the chlorine, fluorine, iodine, and methoxy groups sequentially. The reaction conditions often include the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The halogen groups (chlorine, fluorine, iodine) can be reduced to form simpler benzene derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium methoxide (NaOCH3) in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nucleophilic substitution can produce derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple halogen atoms and the methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact mechanism can vary depending on the specific application and the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,3-difluoro-4-methoxybenzene
- 1-Chloro-2,4-difluoro-5-methoxybenzene
- 1-Bromo-2,5-difluoro-4-iodo-3-methoxybenzene
Uniqueness: 1-Chloro-2,5-difluoro-4-iodo-3-methoxybenzene is unique due to its specific arrangement of substituents on the benzene ring, which can result in distinct chemical and physical properties compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H4ClF2IO |
|---|---|
Poids moléculaire |
304.46 g/mol |
Nom IUPAC |
1-chloro-2,5-difluoro-4-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H4ClF2IO/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
Clé InChI |
UAOVJCHHLIVCBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1F)Cl)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


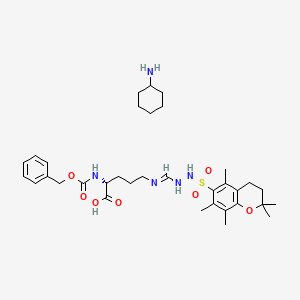

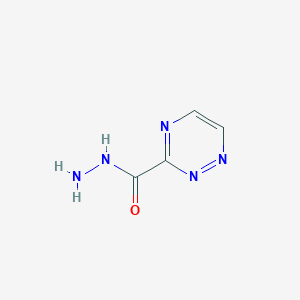
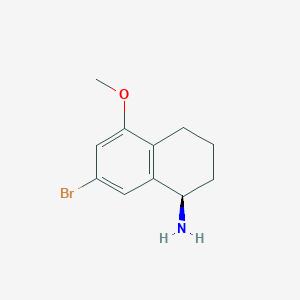
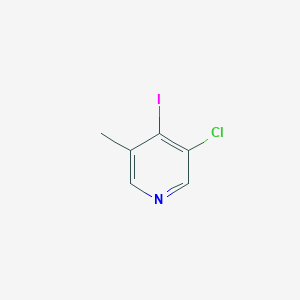
![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
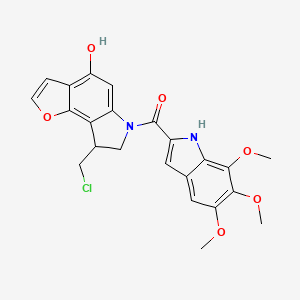

![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)
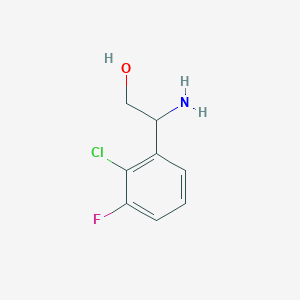
![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)
